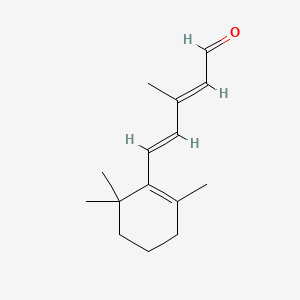
OLAMUFLOXACIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olamufloxacin is a synthetic fluoroquinolone antibacterial agent . It belongs to the class of organic compounds known as quinoline carboxylic acids . The compound is characterized by a quinoline ring system substituted by a carboxyl group at one or more positions .
Synthesis Analysis
The synthesis of this compound involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation . Fluoroquinolones, containing 8-methyl substituent usually demonstrate a high antibacterial activity, e.g. This compound is of great importance for treatment of urological diseases .Molecular Structure Analysis
This compound has a molecular formula of C20H23FN4O3 . Its average mass is 386.420 Da and its monoisotopic mass is 386.175415 Da . The structure of this compound includes a quinoline ring system substituted by a carboxyl group at one or more positions .Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H23FN4O3 . Its average mass is 386.420 Da and its monoisotopic mass is 386.175415 Da . More detailed physical and chemical properties were not found in the search results.Mécanisme D'action
Olamufloxacin is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms . The bactericidal action of this compound results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA .
Safety and Hazards
In case of exposure, the safety data sheet recommends moving the victim into fresh air and giving oxygen if breathing is difficult . If the chemical comes into contact with skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
Relevant Papers
- "In vivo activity of olamufloxacin (HSR-903) in systemic and urinary tract infections in mice" .
- "Protonation equilibrium and lipophilicity of this compound (HSR-903), a newly synthesized fluoroquinolone antibacterial" .
- "In vitro and in vivo activity of this compound (HSR-903) against Legionella spp." .
Propriétés
Numéro CAS |
167888-11-1 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 3-amino-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B1169963.png)

